molecular formula C23H22N4 B3510794 N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine

N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine

Cat. No.: B3510794
M. Wt: 354.4 g/mol
InChI Key: GPZDYTLXFCWDQP-UHFFFAOYSA-N
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Description

N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine is a complex organic compound that features a fluorenyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine typically involves multi-step organic reactions. One common approach is to start with the fluorenyl group, which is then functionalized to introduce the piperazine and pyridine rings. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives, while reduction may produce fluorenyl alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Mechanism of Action

The mechanism of action of N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, while the piperazine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine is unique due to its combination of fluorenyl, piperazine, and pyridine moieties. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-pyridin-4-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4/c1-3-7-21-19(5-1)20-6-2-4-8-22(20)23(21)26-13-15-27(16-14-26)25-17-18-9-11-24-12-10-18/h1-12,17,23H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZDYTLXFCWDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N=CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine
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N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine
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N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine
Reactant of Route 4
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N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine
Reactant of Route 5
N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine
Reactant of Route 6
N-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-pyridin-4-ylmethanimine

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